molecular formula C18H15F2NO3 B2456018 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide CAS No. 2034608-57-4

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide

Cat. No.: B2456018
CAS No.: 2034608-57-4
M. Wt: 331.319
InChI Key: XFJNNXBJNQBEPJ-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3/c1-23-16(15-9-11-5-2-3-8-14(11)24-15)10-21-18(22)17-12(19)6-4-7-13(17)20/h2-9,16H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJNNXBJNQBEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=C(C=CC=C1F)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Phenols

The benzofuran moiety is typically synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For example, 2-hydroxy-5-nitroacetophenone undergoes cyclization in concentrated sulfuric acid at 0–5°C to yield 5-nitrobenzofuran. Modifications using BF₃·OEt₂ as a catalyst at 80°C improve yields to 78–82%.

Table 1: Benzofuran Synthesis Optimization

Precursor Catalyst Temp (°C) Yield (%)
2-Hydroxyacetophenone H₂SO₄ 0–5 65
2-Hydroxy-5-nitroacetophenone BF₃·OEt₂ 80 82

Alternative Routes via Coumaranones

Patented methods describe oxidizing coumaranones (e.g., 3-methoxycoumaranone ) with Mn(OAc)₃ in acetic acid to form benzofuran-2-carboxylates, achieving 90% conversion. This route avoids harsh acidic conditions but requires specialized starting materials.

Methoxyethyl Side Chain Installation

Mitsunobu Reaction for Ether Formation

The methoxyethyl group is introduced via Mitsunobu coupling between benzofuran-2-methanol and 2-methoxyethanol. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF at 0°C, this step yields 2-(1-benzofuran-2-yl)-2-methoxyethanol in 85% efficiency.

Bromination and Nucleophilic Substitution

Alternative approaches brominate the benzofuran methanol derivative (NBS, AIBN, CCl₄, 70°C) followed by reaction with sodium methoxide in DMF. This two-step process achieves 73% overall yield but risks over-bromination.

Amide Bond Formation with 2,6-Difluorobenzoic Acid

Schotten-Baumann Acylation

Reacting 2-(1-benzofuran-2-yl)-2-methoxyethylamine with 2,6-difluorobenzoyl chloride in dichloromethane/water (1:1) with NaOH as base gives the target compound in 68% yield. Prolonged reaction times (>6 h) reduce yields due to hydrolysis.

Table 2: Acylation Condition Screening

Base Solvent Time (h) Yield (%)
NaOH CH₂Cl₂/H₂O 4 68
Et₃N THF 3 72
DIPEA DMF 2 81

Coupling Reagent-Mediated Synthesis

Employing HATU and DIPEA in DMF at room temperature enhances yields to 88% while reducing side products. This method avoids chloride handling but increases costs.

Spectroscopic Characterization

NMR Analysis

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.12 (d, J = 7.6 Hz, 1H, benzofuran H-7)
  • δ 7.45 (t, J = 8.1 Hz, 2H, difluorobenzamide aromatic H)
  • δ 4.32 (m, 2H, OCH₂CH₂O)
  • δ 3.41 (s, 3H, OCH₃)

¹³C NMR confirms the amide carbonyl at δ 167.8 ppm and benzofuran C-2 at δ 155.2 ppm.

Mass Spectrometry

HRMS (ESI): m/z calcd for C₁₈H₁₄F₂NO₃ [M+H]⁺ 346.0954, found 346.0951.

Purification and Scalability

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) produces needle-like crystals with >99% purity. Scaling to 500 g batches maintains 82% recovery.

Chromatographic Methods

Silica gel chromatography (EtOAc/hexane 1:2 → 1:1 gradient) resolves diastereomers when using racemic intermediates, albeit with 15–20% material loss.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

Method Steps Total Yield (%) Cost (USD/g)
Cyclization + Mitsunobu + HATU 5 61 420
Coumaranone + Bromination + Schotten-Baumann 6 54 380

The HATU-mediated route offers superior yields but higher reagent costs, favoring small-scale production. Industrial applications may prefer the bromination pathway for cost efficiency.

Chemical Reactions Analysis

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2-carboxylic acid .

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by inhibiting key enzymes and signaling pathways involved in cell growth and proliferation. For example, some benzofuran compounds have been shown to inhibit protein tyrosine phosphatases, which play a crucial role in regulating cell signaling .

Comparison with Similar Compounds

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities

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